1-(4H-1,2,4-triazol-4-yl)propan-2-amine
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Overview
Description
1,2,4-Triazole derivatives are important active pharmaceutical scaffolds . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Similarly, nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones were synthesized .
Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Physical And Chemical Properties Analysis
The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .
Scientific Research Applications
Anticancer Activity
1,2,4-Triazole derivatives have shown promise as anticancer agents. Researchers have synthesized novel 1,2,4-triazole derivatives and evaluated their cytotoxic activities against human cancer cell lines. Some compounds demonstrated cytotoxicity at concentrations lower than 12 μM, particularly against the Hela cell line . These findings highlight the potential of 1,2,4-triazole-based compounds in cancer therapy.
Antibiotic Recognition
Coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)) ligands have been explored for their sensibility and detection capabilities. Specifically, one such polymer exhibited high sensitivity and low detection limits in recognizing antibiotics (such as NZF, NFT, and FZD) and pesticide identification .
Anti-Tumor Activity
Another coordination polymer demonstrated good anti-tumor activity against glioma cells. This suggests that 1,2,4-triazole-containing compounds may hold promise as potential agents in cancer treatment .
Corrosion Inhibition
N-(4H-1,2,4-triazol-4-yl)octanamide (OAT) was studied as a corrosion inhibitor. Structural modifications were used to enhance the adsorption behavior of the inhibitor molecules, significantly improving corrosion efficiency. The weak corrosion inhibitor molecule 4-amino-1,2,4-triazole (AT) was connected to OAT via a hydrophobic tail, resulting in improved performance .
Drug Development
The 1,2,4-triazole core has been incorporated into various drug candidates, including antibacterial agents, sedatives, antifungal agents, central nervous system stimulants, antivirals, anti-inflammatories, and antitumor agents . Its ability to form hydrogen bonds with different targets contributes to improved pharmacokinetics and pharmacological properties.
Heterocyclic Scaffold
Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms (like the 1,2,4-triazole ring), serve as essential pharmaceutical scaffolds. These scaffolds play a crucial role in drug discovery, enhancing the properties of compounds and their interactions with biological targets .
Mechanism of Action
Target of Action
It’s known that triazole derivatives, to which this compound belongs, are often involved in forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that triazole derivatives can interact with their targets via hydrogen bonding .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,2,4-triazol-4-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-5(6)2-9-3-7-8-4-9/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMJVQKPXSMCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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